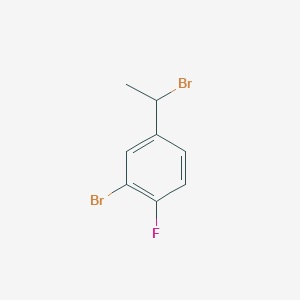

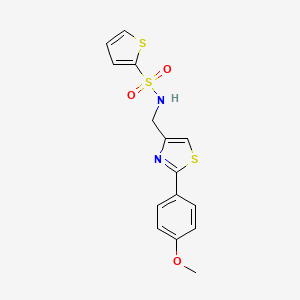

![molecular formula C27H18N6O B2765061 N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide CAS No. 891103-61-0](/img/structure/B2765061.png)

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution .

Applications De Recherche Scientifique

Anti-Tubercular Activity

In the fight against tuberculosis (TB), novel compounds are urgently needed. Researchers have synthesized derivatives of this compound and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. These studies aim to identify potent agents that could serve as alternatives or adjuncts to existing TB therapies .

Cancer Prevention and Antioxidant Properties

The compound’s aromatic structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Investigating its ability to neutralize reactive oxygen species (ROS) could lead to insights for cancer prevention and other health applications .

Photophysical Behavior

Researchers have studied the photophysical properties of this compound, including its fluorescence and phosphorescence behavior. Understanding its excited-state dynamics is essential for applications in optoelectronics, sensors, and imaging. The investigation involves both blended films and crystalline phases .

Chemodivergent Synthesis

The compound’s synthesis via C–C bond cleavage has attracted interest. Notably, N-(pyridin-2-yl)amides were formed under mild, metal-free conditions using I2 and TBHP. This method provides an alternative route for constructing amide bonds directly from starting materials. Such synthetic strategies contribute to the development of diverse chemical libraries .

Scaffold for Heterocyclic Compounds

Given its unique fused-ring system, this compound serves as a valuable scaffold for constructing heterocyclic molecules. Researchers explore its reactivity in various cyclization reactions, aiming to access diverse chemical space. By functionalizing different positions, they can generate libraries of compounds with potential biological activities.

Orientations Futures

The future directions for research on similar compounds involve further exploration of their potential antiviral and antimicrobial activities . Additionally, the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases is a promising area of research .

Mécanisme D'action

Target of Action

The compound, also known as N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects

Mode of Action

It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This makes them a precise pharmacophore with a bioactive profile .

Biochemical Pathways

It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Propriétés

IUPAC Name |

N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N6O/c34-27(22-9-5-7-18-6-1-2-8-21(18)22)29-20-13-11-19(12-14-20)23-15-16-25-30-31-26(33(25)32-23)24-10-3-4-17-28-24/h1-17H,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAVOIBHENHNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

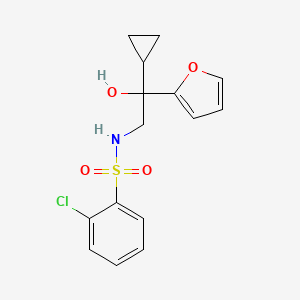

![(Z)-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B2764982.png)

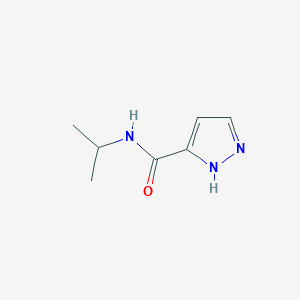

![1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2764985.png)

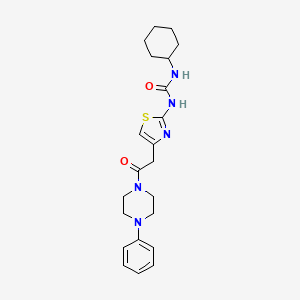

![methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2764997.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2765001.png)